molecular formula C17H27N3O8SSi B12800421 1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione

Cat. No.: B12800421
M. Wt: 461.6 g/mol
InChI Key: WAZIMRXXVAWVLK-GODPOGMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) is a synthetic nucleoside analogue. This compound is notable for its unique structural features, which include a spiro linkage and tert-butyldimethylsilyl protection. It has garnered interest in the field of medicinal chemistry due to its potential antiviral properties, particularly against HIV-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Scientific Research Applications

(1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide): has several scientific research applications:

Mechanism of Action

The mechanism by which (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) exerts its antiviral effects involves inhibition of viral replication. The compound targets the reverse transcriptase enzyme of HIV-1, preventing the synthesis of viral DNA from RNA . This inhibition is achieved through binding to the enzyme’s active site, thereby blocking its activity .

Properties

Molecular Formula

C17H27N3O8SSi

Molecular Weight

461.6 g/mol

IUPAC Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H27N3O8SSi/c1-16(2,3)30(4,5)27-13-14(20-7-6-12(22)19-15(20)23)26-11(8-21)17(13)10(18)9-29(24,25)28-17/h6-7,9,11,13-14,21H,8,18H2,1-5H3,(H,19,22,23)/t11?,13-,14+,17?/m0/s1

InChI Key

WAZIMRXXVAWVLK-GODPOGMQSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H](OC(C12C(=CS(=O)(=O)O2)N)CO)N3C=CC(=O)NC3=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C12C(=CS(=O)(=O)O2)N)CO)N3C=CC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.